4-Hydroxyretinoic acid
4-Hydroxyretinoic acid
All-trans-4-hydroxyretinoic acid is a retinoid that consists of all-trans-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring. It has a role as a human metabolite. It is a retinoid and a secondary allylic alcohol. It is functionally related to an all-trans-retinoic acid. It is a conjugate acid of an all-trans-4-hydroxyretinoate.
4-Hydroxyretinoic acid is a natural product found in Homo sapiens with data available.
4-Hydroxyretinoic acid is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
66592-72-1
VCID:
VC20813427
InChI:
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
SMILES:
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Molecular Formula:
C20H28O3
Molecular Weight:
316.4 g/mol
4-Hydroxyretinoic acid
CAS No.: 66592-72-1
Cat. No.: VC20813427
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | All-trans-4-hydroxyretinoic acid is a retinoid that consists of all-trans-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring. It has a role as a human metabolite. It is a retinoid and a secondary allylic alcohol. It is functionally related to an all-trans-retinoic acid. It is a conjugate acid of an all-trans-4-hydroxyretinoate. 4-Hydroxyretinoic acid is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 66592-72-1 |
| Molecular Formula | C20H28O3 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ |
| Standard InChI Key | KGUMXGDKXYTTEY-FRCNGJHJSA-N |
| Isomeric SMILES | CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
| SMILES | CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
| Canonical SMILES | CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
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